Dibutyl phosphite
Overview
Description
Dibutyl phosphite is a chemical compound that undergoes addition reactions with Schiff bases to yield 1,4- bis [ N -methyl (dibutoxyphosphonyl)-1- (2-furyl)]diaminobenzene and 4,4′- bis [ N -methyl (dibutoxyphosponyl)-1-phenyl]benzidine . It is also used as an antiwear and extreme-pressure additive in industrial gear oils .
Synthesis Analysis
The synthesis of dibutyl phosphate from phosphorous acid and n-butanol has been explored . The effects of reaction conditions, such as the ratio of raw materials, reaction temperature, reaction time, catalyst type, and reaction time were investigated .Molecular Structure Analysis
The molecular formula of Dibutyl phosphite is C8H19O3P . Its molecular weight is 194.2084 . The IUPAC Standard InChI is InChI=1S/C8H19O3P/c1-3-5-7-10-12 (9)11-8-6-4-2/h12H,3-8H2,1-2H3 .Chemical Reactions Analysis
Dibutyl phosphite undergoes addition reaction with Schiff bases to yield 1,4- bis [ N -methyl (dibutoxyphosphonyl)-1- (2-furyl)]diaminobenzene and 4,4′- bis [ N -methyl (dibutoxyphosponyl)-1-phenyl]benzidine . It is antiwear and extreme-pressure additive in industrial gear oils .Physical And Chemical Properties Analysis
Dibutyl phosphite is a clear colorless liquid . It is flammable and about the same density as water and slowly dissolves in water . It slowly reacts with water to form phosphoric acid and corresponding organic alcohol .Scientific Research Applications
-
Thermal Stability and Pyrolysis Kinetic Analysis
- Scientific Field : Thermal Analysis and Calorimetry .
- Application Summary : Dibutyl phosphate-based ionic liquid is used to analyze the feasibility of phosphorus-containing ionic liquids as flame retardants on flammable materials .
- Methods of Application : The thermal stability and pyrolysis kinetics of 1-butyl-3-methylimdazolium dibutyl phosphate were investigated using nonisothermal thermogravimetry .
- Results : The apparent onset decomposition temperature (T0) and mass fraction of residual carbon were 275.2–297.3 °C (±0.5 °C) and 8.6–10.2% (±0.1%), respectively . The apparent activation energy (Ea), pre-exponential factor (A), and most probable kinetic function [G(α)] were calculated using thermokinetic methods as Ea = 152–164 kJ mol −1 (±2 kJ mol −1), ln A = 27.7 ± 0.4 s −1, and G(α) = − ln (1− α) .
-
Industrial Gear Oils Additive
- Scientific Field : Industrial Lubrication .
- Application Summary : Dibutyl phosphite is used as an antiwear and extreme-pressure additive in industrial gear oils .
- Methods of Application : Dibutyl phosphite is added to the gear oil to enhance its anti-wear properties .
- Results : The addition of Dibutyl phosphite improves the performance of the gear oil, making it more resistant to wear and extreme pressure .
-
Synthesis of Glycosyl Phosphates
- Scientific Field : Organic Chemistry .
- Application Summary : Dibutyl phosphite is used in the synthesis of glycosyl phosphates .
- Methods of Application : The specific methods of application can vary, but generally involve the use of dibutyl phosphite in a reaction with 1,2-orthoesters .
- Results : The result is the formation of glycosyl phosphates, which have numerous applications in biochemistry and pharmaceuticals .
-
Bio-based Lubricating Oil Additive
- Scientific Field : Industrial Lubrication .
- Application Summary : Dibutyl phosphite is used as an anti-wear agent in bio-based lubricating oil .
- Methods of Application : Dibutyl phosphite is added to the lubricating oil to enhance its anti-wear properties .
- Results : The addition of Dibutyl phosphite improves the performance of the lubricating oil, making it more resistant to wear .
-
Synthesis of 2-Aminophosphates
- Scientific Field : Organic Chemistry .
- Application Summary : Dibutyl phosphite is used in the synthesis of 2-aminophosphates .
- Methods of Application : The specific methods of application can vary, but generally involve the use of dibutyl phosphite in a reaction with aziridines .
- Results : The result is the formation of 2-aminophosphates, which have numerous applications in biochemistry and pharmaceuticals .
-
Catalyst in Polyester Synthesis
- Scientific Field : Polymer Chemistry .
- Application Summary : Dibutyl phosphite is used as a catalyst in the synthesis of polyesters .
- Methods of Application : Dibutyl phosphite is used in a ring-opening polymerization reaction to synthesize polyesters .
- Results : The addition of Dibutyl phosphite improves the efficiency of the polymerization process, resulting in high-quality polyesters .
Safety And Hazards
Exposure to Dibutyl Phosphate can irritate and burn the eyes . Breathing Dibutyl Phosphate can irritate the nose, throat, and lungs causing coughing, wheezing and shortness of breath . Dibutyl Phosphate can irritate the skin causing a rash or burning feeling on contact . Repeated contact can cause drying and cracking of the skin .
properties
IUPAC Name |
dibutoxy(oxo)phosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3P/c1-3-5-7-10-12(9)11-8-6-4-2/h3-8H2,1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPSWZSRKYCQPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO[P+](=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027438 | |
Record name | Dibutyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibutyl phosphite appears as a clear colorless liquid. Contact may severely irritate skin, eyes and mucous membranes., Liquid | |
Record name | DIBUTYL PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17199 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Phosphonic acid, dibutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Flash Point |
120 °F (NFPA, 2010) | |
Record name | DIBUTYL PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17199 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Dibutyl phosphite | |
CAS RN |
109-47-7; 1809-19-4, 1809-19-4 | |
Record name | DIBUTYL PHOSPHITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17199 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Dibutyl hydrogen phosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001809194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibutyl phosphite | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphonic acid, dibutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dibutyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyl phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBUTYL PHOSPHITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R149712Z1F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.